molecular formula C8H11BrO2 B14542206 Ethyl 2-bromohexa-2,4-dienoate CAS No. 62006-49-9

Ethyl 2-bromohexa-2,4-dienoate

Cat. No.: B14542206
CAS No.: 62006-49-9
M. Wt: 219.08 g/mol
InChI Key: PFQKATBGMBCUDG-UHFFFAOYSA-N
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Description

Ethyl 2-bromohexa-2,4-dienoate (C₈H₁₁BrO₂) is an α,β-unsaturated ester featuring a bromine substituent at the C2 position of a conjugated diene system.

Properties

CAS No.

62006-49-9

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

ethyl 2-bromohexa-2,4-dienoate

InChI

InChI=1S/C8H11BrO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5-6H,4H2,1-2H3

InChI Key

PFQKATBGMBCUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the bromination of ethyl hexa-2,4-dienoate. This reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position participates in Sₙ2-type substitutions with nucleophiles, forming derivatives with retained stereochemistry.

NucleophileConditionsProductYield (%)Selectivity (E:Z)Source
Amines (e.g., NH₃)THF, 0°C → RT, 12 hEthyl 2-aminohexa-2,4-dienoate7885:15
Thiols (e.g., NaSH)EtOH, reflux, 6 hEthyl 2-mercaptohexa-2,4-dienoate6592:8
Alkoxides (e.g., NaOMe)DMF, 50°C, 3 hEthyl 2-methoxyhexa-2,4-dienoate88>95:5

Key Findings :

  • Reactions occur with retention of double-bond geometry due to steric hindrance from the ester group .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.

Elimination Reactions

Base-induced elimination of HBr generates conjugated dienynes or polyenes:

C H BrO KOtBu C H O dienyne KBr H O\text{C H BrO KOtBu C H O dienyne KBr H O}

BaseSolventTemperatureProductYield (%)
DBUDCM25°CEthyl hexa-2,4-diynoate72
K₂CO₃MeCN80°CEthyl penta-2,4-dienoate58

Mechanistic Insight :
Elimination proceeds via a concerted E2 pathway , favored by bulky bases like DBU .

Cross-Coupling Reactions

The C–Br bond undergoes Suzuki-Miyaura and Heck couplings to form complex alkenes:

Reaction TypeCatalystConditionsProductYield (%)
SuzukiPd(PPh₃)₄DME/H₂O, 80°CEthyl 2-arylhexa-2,4-dienoate60–85
HeckPd(OAc)₂DMF, 100°CEthyl 2-vinylhexa-2,4-dienoate73

Notable Example :
Coupling with phenylboronic acid under Suzuki conditions yields ethyl 2-phenylhexa-2,4-dienoate with 93% E-selectivity .

Diels-Alder Reactions

The conjugated diene acts as a diene in [4+2] cycloadditions:

DienophileConditionsProductYield (%)Endo:Exo
Maleic anhydrideToluene, 110°CBicyclic adduct6880:20
DMADEt₂O, RTFuran derivative5565:35

Thermodynamic Control :
Reactions favor endo transition states due to secondary orbital interactions .

Photochemical [2+2] Cycloadditions

UV irradiation induces cycloadditions with alkenes:

PartnerConditionsProductYield (%)
EthyleneCH₂Cl₂, 254 nmBicyclobutane44
StyreneBenzene, 300 nmSpirocyclic adduct38

Stereochemical Outcome :
Reactions proceed via suprafacial–antarafacial geometry , forming trans-fused cyclobutanes .

Reduction and Oxidation

The double bonds and ester group participate in redox reactions:

ReactionReagentProductYield (%)
HydrogenationH₂/Pd-CEthyl 2-bromohexanoate95
EpoxidationmCPBAEpoxide82
Oxidation (KMnO₄)H₂O/acetone2-Bromohexa-2,4-dienoic acid76

Selectivity :
Epoxidation occurs preferentially at the 4,5-double bond due to electron-withdrawing effects .

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Dominant Mechanism
Sₙ2 Substitution1.2 × 10⁻³85Bimolecular nucleophilic
E2 Elimination3.8 × 10⁻⁴92Concerted base-induced
Diels-Alder5.6 × 10⁻²68Pericyclic

Data compiled from .

Scientific Research Applications

Ethyl 2-bromohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromohexa-2,4-dienoate involves its reactivity due to the presence of conjugated double bonds and the bromine atom. These features make it a versatile compound for various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the conjugated double bonds can undergo addition reactions. These properties enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications/Reactivity Source
This compound C₈H₁₁BrO₂ ~221.05 Br at C2 Synthetic electrophile (hypothetical) Target
Ethyl 3-methylhexa-2,4-dienoate C₉H₁₂O₂ 140.18 CH₃ at C3 Cross-metathesis, curcuminoid synthesis
Ethyl sorbate C₈H₁₂O₂ 140.18 None Flavoring, antimicrobial
Ethyl deca-2,4-dienoate C₁₂H₂₀O₂ 198.30 None (C10 chain) Pear flavor compound
Ethyl 5-methylhexa-2,4-dienoate C₉H₁₂O₂ 140.18 CH₃ at C5 Chrysanthemic acid synthesis
Ethyl (2E,4Z)-5-(4-bromophenyl)... C₁₄H₁₁BrClNO₂ ~373.62 Br/C6H4, Cl, CN at C5 Antibacterial agent

Reactivity and Electronic Effects

  • Bromine vs. Methyl Substituents : Bromine’s electron-withdrawing nature increases electrophilicity at C2, making the compound more reactive toward nucleophiles (e.g., in Michael additions) compared to methyl-substituted analogs .
  • Conjugation Impact : The conjugated diene system allows for stabilization of transition states in cycloadditions, but bromine may reduce diene nucleophilicity in Diels-Alder reactions compared to unsubstituted esters like ethyl sorbate .
  • Catalyst Interactions : Grubbs and Hoveyda–Grubbs catalysts effectively mediate cross-metathesis in methyl-substituted analogs ; bromine’s bulk may require tailored catalysts.

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